7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine
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Overview
Description
7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is a fluorinated naphthyridine derivative Compounds containing fluorine atoms are known for their enhanced biological activity and unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in fluorinated compounds, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Known for their broad-spectrum antibacterial activity.
Fluoropyridines: Used in various chemical and biological applications.
Fluorinated Benzimidazoles: Studied for their potential therapeutic effects.
Uniqueness
7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both fluorine and methoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14FN3O2 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
7-fluoro-3-[(4-methoxyphenyl)methoxy]-1,5-naphthyridin-2-amine |
InChI |
InChI=1S/C16H14FN3O2/c1-21-12-4-2-10(3-5-12)9-22-15-7-13-14(20-16(15)18)6-11(17)8-19-13/h2-8H,9H2,1H3,(H2,18,20) |
InChI Key |
VILBKPDIZPVAFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C3C=C(C=NC3=C2)F)N |
Origin of Product |
United States |
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